ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate
Description
Ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate (ID: 8563-0517) is a pyrazolo[1,5-a]pyrimidinone derivative with a molecular formula of C₁₉H₂₀FN₃O₃ and a molecular weight of 357.38 g/mol. The compound features a 4-fluorophenyl substituent at position 3, methyl groups at positions 2 and 5, and an ethyl propanoate side chain at position 6 of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.
Properties
IUPAC Name |
ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-4-26-16(24)10-9-15-11(2)21-18-17(12(3)22-23(18)19(15)25)13-5-7-14(20)8-6-13/h5-8,22H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLKRZQQYCJAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Pyrazolo[1,5-a]pyrimidinone Class
Compound Y020-2020
- Structure : 6-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Molecular Formula : C₂₂H₂₀ClN₃O₂
- Molecular Weight : 393.87 g/mol
- Key Substituents: 2-Chlorophenylmethyl at position 6 (vs. ethyl propanoate in 8563-0517). 4-Methoxyphenyl at position 3 (vs. 4-fluorophenyl in 8563-0517).
- Availability: Limited to 3 mg, suggesting restricted accessibility for extensive testing .
Comparison :
- Electronic Effects : The 4-methoxyphenyl group in Y020-2020 is electron-donating (due to the methoxy group), whereas the 4-fluorophenyl group in 8563-0517 is electron-withdrawing. This difference may influence binding interactions in biological targets.
- Lipophilicity: The 2-chlorophenylmethyl substituent in Y020-2020 increases molecular weight and likely lipophilicity compared to the ethyl propanoate group in 8563-0515. This could affect membrane permeability and metabolic stability.
- Synthetic Accessibility : The lower availability of Y020-2020 (3 mg vs. 14 mg) may reflect synthetic challenges or instability .
Compound MK85 ()
- Structure : 3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one)
- Key Substituents: 3,5-Bis(trifluoromethyl)phenyl at position 3 (vs. 4-fluorophenyl in 8563-0517). Hexahydro ring system (vs. dihydropyrimidinone in 8563-0517).
- Synthetic Route: Prepared via condensation of 3-oxo-3-(thiophen-2-yl)propanenitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate .
Comparison :
- Ring Saturation : The hexahydro ring in MK85 may improve solubility compared to the unsaturated core of 8563-0517.
Compounds with Divergent Cores but Overlapping Substituents
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure: Imidazo[1,2-a]pyridine (vs. pyrazolo[1,5-a]pyrimidinone in 8563-0517).
- Key Features: 4-Nitrophenyl (strong electron-withdrawing) and cyano groups. Melting point: 243–245°C, suggesting high crystallinity. Spectroscopic data (1H/13C NMR, IR, MS) available for structural validation .
Comparison :
- Functional Groups : The nitro group in this compound is more polar than the 4-fluorophenyl group in 8563-0517, likely reducing cell permeability.
- Core Rigidity: The imidazo[1,2-a]pyridine core may offer distinct conformational preferences compared to pyrazolo[1,5-a]pyrimidinones.
Data Table: Structural and Physicochemical Comparison
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance metabolic stability but may reduce solubility.
Structural Diversity :
- Saturation (e.g., MK85’s hexahydro ring) and core flexibility (e.g., imidazo[1,2-a]pyridine in ) offer avenues to optimize pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
